molecular formula C11H12F3NO4S B6328229 Methyl 3,3,3-trifluoro-N-(tosyl)alaninate CAS No. 1262416-11-4

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate

Cat. No.: B6328229
CAS No.: 1262416-11-4
M. Wt: 311.28 g/mol
InChI Key: SVOFGQBXSOWEDY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is an organic compound that belongs to the class of trifluoromethylated amino acid derivatives. This compound is characterized by the presence of a trifluoromethyl group, a tosyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-N-(tosyl)alaninate typically involves the reaction of 3,3,3-trifluoroalanine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Substitution: LDA or NaH in anhydrous tetrahydrofuran (THF) at -78°C.

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: LiAlH₄ in dry ether at reflux temperature.

Major Products

    Substitution: Various trifluoromethylated derivatives.

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Properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFGQBXSOWEDY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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